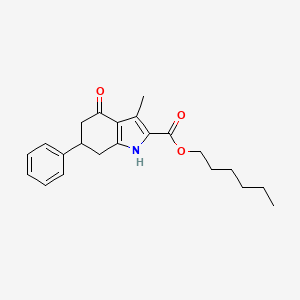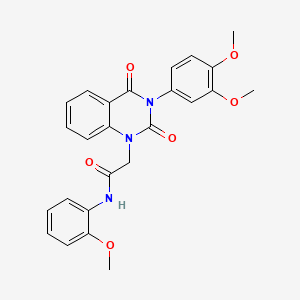![molecular formula C12H16N2O4 B11432159 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B11432159.png)
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(3-methyl-1,2-oxazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-METHYL-1,2-OXAZOLE-5-CARBONYL)-1,4-DIOXA-8-AZASPIRO[45]DECANE is a complex organic compound featuring an oxazole ring, a spirocyclic structure, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-METHYL-1,2-OXAZOLE-5-CARBONYL)-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multi-step organic reactions. One common approach is the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® to form oxazolines, followed by oxidation to oxazoles using manganese dioxide . Another method involves the [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms using a phosphine-gold(I) complex as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of heterogeneous catalysts, such as manganese dioxide packed in a reactor, can facilitate the oxidation steps and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
8-(3-METHYL-1,2-OXAZOLE-5-CARBONYL)-1,4-DIOXA-8-AZASPIRO[4.5]DECANE undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Reactions involving the replacement of functional groups on the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU.
Cyclodehydration Reagents: Deoxo-Fluor®, diethylaminosulfur trifluoride (DAST).
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
8-(3-METHYL-1,2-OXAZOLE-5-CARBONYL)-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial agent due to its activity against bacteria and fungi.
Materials Science: Utilized in the synthesis of advanced materials with unique properties.
Biological Research: Studied for its cytotoxic and anti-biofilm activities.
Mechanism of Action
The mechanism of action of 8-(3-METHYL-1,2-OXAZOLE-5-CARBONYL)-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, disrupting their function and leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Macrooxazoles: These compounds share the oxazole ring structure and exhibit similar antimicrobial activities.
Tetramic Acids: Known for their biofilm inhibition properties, similar to 8-(3-METHYL-1,2-OXAZOLE-5-CARBONYL)-1,4-DIOXA-8-AZASPIRO[4.5]DECANE.
Uniqueness
8-(3-METHYL-1,2-OXAZOLE-5-CARBONYL)-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-methyl-1,2-oxazol-5-yl)methanone |
InChI |
InChI=1S/C12H16N2O4/c1-9-8-10(18-13-9)11(15)14-4-2-12(3-5-14)16-6-7-17-12/h8H,2-7H2,1H3 |
InChI Key |
ULTGCAXWMZQYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCC3(CC2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}-3-oxopropanoate](/img/structure/B11432090.png)
![3-(3-chloro-2-methylphenyl)-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11432093.png)
![N-cyclohexyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11432097.png)
![8-(3-ethoxy-4-hydroxyphenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11432100.png)
![6-chloro-2-(2-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11432102.png)
![2-Benzothiazol-2-yl-4-chloro-5-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-2H-pyridazin-3-one](/img/structure/B11432117.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11432118.png)
![8-(4-fluorophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11432121.png)
![2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B11432134.png)
![N-(4-Ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B11432137.png)

![2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11432148.png)
![5-(3-chloro-4-methoxyphenyl)-1-(4-ethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11432150.png)
